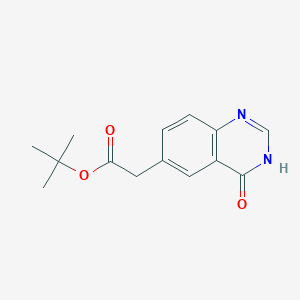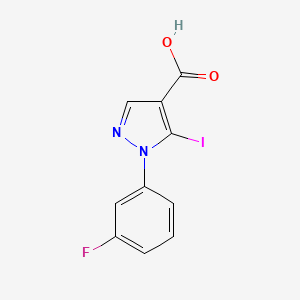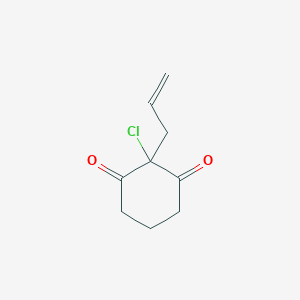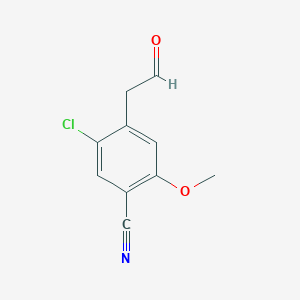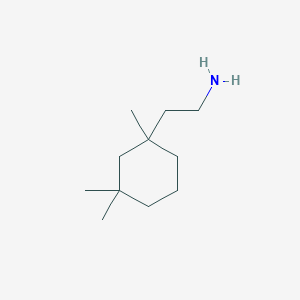
2-(1,3,3-Trimethylcyclohexyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,3-Trimethylcyclohexyl)ethanamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a trimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,3-Trimethylcyclohexyl)ethanamine typically involves the reaction of 1,3,3-trimethylcyclohexanol with ammonia or an amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3,3-Trimethylcyclohexyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted amines.
Scientific Research Applications
2-(1,3,3-Trimethylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(1,3,3-Trimethylcyclohexyl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s activity and effects.
Comparison with Similar Compounds
- 1-Amino-2-(1,3,3-trimethylcyclohexyl)ethanol
- 1-Amino-2-(1,3,3-trimethylcyclohexyl)propane
Uniqueness: 2-(1,3,3-Trimethylcyclohexyl)ethanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexane ring and trimethyl substitution make it different from other similar compounds, influencing its reactivity and applications.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-(1,3,3-trimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C11H23N/c1-10(2)5-4-6-11(3,9-10)7-8-12/h4-9,12H2,1-3H3 |
InChI Key |
ILQUHPPRQZSDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C)CCN)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
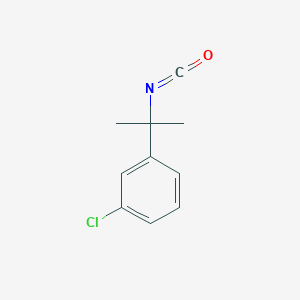
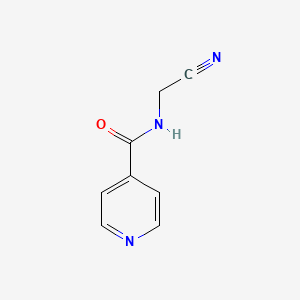
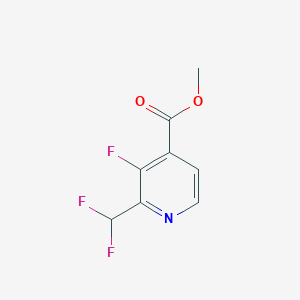
![3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)



